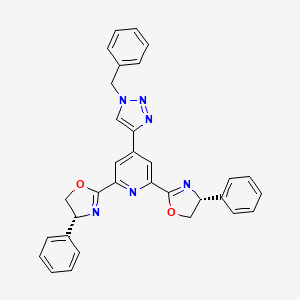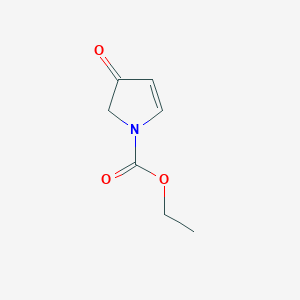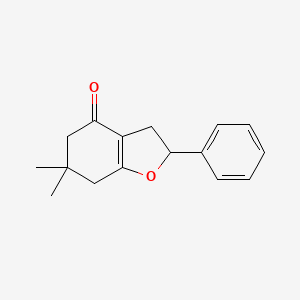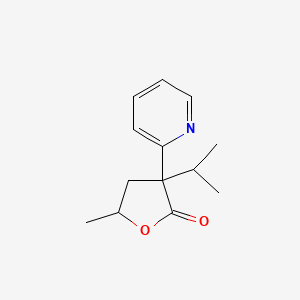
(4R,4'R)-2,2'-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) is a complex organic compound that features a combination of pyridine, triazole, and oxazole rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the triazole ring: This can be achieved through a Huisgen cycloaddition reaction between an azide and an alkyne.
Synthesis of the pyridine ring: This can be synthesized through various methods such as the Hantzsch pyridine synthesis.
Formation of the oxazole rings: This can be done through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of such complex molecules often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of automated synthesis and purification techniques.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the triazole and oxazole rings.
Reduction: Reduction reactions may target the pyridine ring or other unsaturated sites.
Substitution: The compound can undergo various substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles such as amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of N-oxides, while reduction may yield fully saturated derivatives.
科学研究应用
Chemistry
Catalysis: The compound may serve as a ligand in catalytic reactions, particularly in asymmetric synthesis.
Materials Science:
Biology and Medicine
Drug Development: The compound’s structure suggests potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Biological Probes: It may be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry
Polymer Science: Potential use in the synthesis of polymers with unique properties.
Electronics: Applications in the development of organic electronic devices.
作用机制
The mechanism of action of (4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole) would depend on its specific application. In drug development, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
相似化合物的比较
Similar Compounds
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrooxazole): Similar in structure but may have different substituents on the aromatic rings.
(4R,4’R)-2,2’-(4-(1-Benzyl-1H-1,2,3-triazol-4-yl)pyridine-2,6-diyl)bis(4-phenyl-4,5-dihydrothiazole): Contains thiazole rings instead of oxazole rings.
属性
分子式 |
C32H26N6O2 |
|---|---|
分子量 |
526.6 g/mol |
IUPAC 名称 |
(4R)-2-[4-(1-benzyltriazol-4-yl)-6-[(4R)-4-phenyl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C32H26N6O2/c1-4-10-22(11-5-1)18-38-19-28(36-37-38)25-16-26(31-34-29(20-39-31)23-12-6-2-7-13-23)33-27(17-25)32-35-30(21-40-32)24-14-8-3-9-15-24/h1-17,19,29-30H,18,20-21H2/t29-,30-/m0/s1 |
InChI 键 |
JOQBIMGPFJNOGX-KYJUHHDHSA-N |
手性 SMILES |
C1[C@H](N=C(O1)C2=CC(=CC(=N2)C3=N[C@@H](CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7 |
规范 SMILES |
C1C(N=C(O1)C2=CC(=CC(=N2)C3=NC(CO3)C4=CC=CC=C4)C5=CN(N=N5)CC6=CC=CC=C6)C7=CC=CC=C7 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![N-[4-(4-Bromophenoxy)phenyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B12889564.png)
![1-Ethyl-3-(o-tolyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12889571.png)
![5-Isopropyl-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B12889574.png)


![2-(Chloromethyl)-7-nitrobenzo[d]oxazole](/img/structure/B12889582.png)


![3-(2,4-Dichlorobenzyl)-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12889615.png)
![N-(1,4-dioxan-2-ylmethyl)-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]benzamide](/img/structure/B12889623.png)
![4-Amino-2-methoxy-N-[2-(pyrrolidin-1-yl)ethyl]benzene-1-sulfonamide](/img/structure/B12889631.png)
